Comprehensive Guide: Synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid
Comprehensive Guide: Synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid
Executive Summary & Retrosynthetic Analysis
The target molecule, 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid , represents a critical scaffold in kinase inhibitor discovery (e.g., for hepatitis B capsid assembly modulation or tyrosine kinase inhibition). Its structural rigidity, conferred by the cyclopropyl group, combined with the hydrogen-bonding capability of the pyrrole-2-carboxylic acid moiety, makes it a high-value pharmacophore.
This guide details two distinct synthetic pathways, selected based on scale and available resources:
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The "Process" Route (De Novo Cyclization): A scalable, cost-effective sequence utilizing a Claisen condensation followed by a Paal-Knorr-type cyclization. This is the preferred method for multi-gram to kilogram synthesis.
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The "MedChem" Route (Functionalization): A modular Palladium-catalyzed cross-coupling approach ideal for late-stage diversification or rapid analog generation.
Retrosynthetic Logic (DOT Visualization)
Caption: Retrosynthetic disconnection showing the De Novo Cyclization (Red) and Cross-Coupling (Green) pathways.
Route A: The Process Route (De Novo Cyclization)
This route is authoritative for scale-up due to the low cost of reagents (cyclopropyl methyl ketone, diethyl oxalate) and the avoidance of expensive transition metal catalysts.
Step 1: Claisen Condensation
Reaction: Cyclopropyl methyl ketone + Diethyl oxalate
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Rationale: Methyl ketones possess acidic alpha-protons that can be deprotonated by alkoxide bases. Condensation with diethyl oxalate introduces the 1,2-dicarbonyl motif required for the 2-position of the pyrrole ring.
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Critical Control Point: The reaction must be kept anhydrous to prevent hydrolysis of the oxalate ester.
Protocol:
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Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel under a nitrogen atmosphere.
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Reagent Prep: Charge the flask with anhydrous Ethanol (300 mL) and add Sodium Ethoxide (EtONa, 1.2 equiv, 68.0 g of 21% wt solution in EtOH).
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Addition: Add Diethyl Oxalate (1.1 equiv, 146 mL) dropwise at 0°C. Stir for 15 minutes.
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Ketone Addition: Add Cyclopropyl Methyl Ketone (1.0 equiv, 84.1 g) dropwise over 30 minutes, maintaining the temperature below 10°C.
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Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3 hours. The solution will darken as the enolate forms.
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Workup: Cool to room temperature. Acidify with 1M HCl to pH 4-5. Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Yield: Expect ~85-90% of the crude diketo ester as a yellow oil. This is typically pure enough for the next step.
Step 2: Paal-Knorr Cyclization
Reaction: Ethyl 4-cyclopropyl-2,4-dioxobutanoate + Ammonium Acetate
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Mechanism: The ammonium source condenses with the ketone carbonyls to form an enamine/imine intermediate, which undergoes intramolecular cyclization and dehydration to aromatize into the pyrrole.
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Solvent Choice: Acetic acid serves as both solvent and catalyst, promoting the dehydration steps.
Protocol:
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Setup: Dissolve the crude diketo ester (from Step 1) in Glacial Acetic Acid (5 vol, ~500 mL).
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Reagent: Add Ammonium Acetate (3.0 equiv).
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Reaction: Heat the mixture to reflux (118°C) for 2-4 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS for the disappearance of the starting material.
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Workup: Cool the mixture and pour into ice water (1 L). Neutralize carefully with solid NaHCO₃ or NaOH solution (exothermic!) to pH 7.
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Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oily, extract with DCM, dry, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
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Data: Ethyl 5-cyclopropyl-1H-pyrrole-2-carboxylate.
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1H NMR (CDCl3):
9.1 (br s, 1H, NH), 6.8 (t, 1H), 5.9 (t, 1H), 4.3 (q, 2H), 1.9 (m, 1H), 1.3 (t, 3H), 0.9 (m, 2H), 0.7 (m, 2H).
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Step 3: Ester Hydrolysis
Reaction: Ethyl ester + LiOH
Protocol:
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Dissolve the ester (10 g) in THF/Water (1:1, 100 mL).
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Add Lithium Hydroxide Monohydrate (2.5 equiv).
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Stir at 50°C for 4 hours.
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Remove THF under reduced pressure. Acidify the aqueous residue with 2M HCl to pH 2.
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Collect the white precipitate by filtration. Dry in a vacuum oven at 45°C.
Route B: The MedChem Route (Suzuki Coupling)
This route is ideal when the pyrrole core needs to be varied rapidly (e.g., testing different 5-substituents) or for synthesizing radiolabeled analogs.
Workflow Diagram
Caption: Palladium-catalyzed cross-coupling workflow.
Protocol:
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Reagents: Combine Ethyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in Toluene/Water (10:1).
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Catalyst: Degas with nitrogen for 10 minutes. Add Pd(dppf)Cl₂ (0.05 equiv).
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Reaction: Seal and heat to 90°C for 12 hours.
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Note: The 5-bromo precursor can be synthesized by monobromination of ethyl pyrrole-2-carboxylate with NBS in THF at -78°C, though regioselectivity (4- vs 5-bromo) can be challenging without N-protection.
Analytical Data Summary
| Property | Specification | Notes |
| Appearance | White to off-white solid | |
| Molecular Weight | 151.16 g/mol | |
| 1H NMR (DMSO-d6) | Characteristic cyclopropyl multiplets at high field.[1] | |
| MS (ESI) | [M+H]+ = 152.1 | Positive mode ionization. |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water/hexane. |
Troubleshooting & Optimization (Expertise)
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Regioselectivity (Route A): The Claisen condensation is highly regioselective for the methyl group of the ketone over the cyclopropyl methine due to steric hindrance and kinetic acidity.
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Decarboxylation Risk: During the hydrolysis step (Step 3), avoid excessive heat (>80°C) or strong mineral acids for prolonged periods, as pyrrole-2-carboxylic acids can decarboxylate to the parent pyrrole (5-cyclopropyl-1H-pyrrole).
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N-Protection: If using Route B, N-Boc protection of the pyrrole is recommended to improve the yield of the Suzuki coupling and prevent catalyst poisoning by the free N-H.
References
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Synthesis of Pyrrole-2-Carboxylic Acid Derivatives
- Title: "Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks"
- Source: ChemSusChem, 2023.
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URL:[Link]
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General Pyrrole Synthesis (Paal-Knorr/Knorr)
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Suzuki Coupling Methodology
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Cyclopropyl Methyl Ketone Preparation
